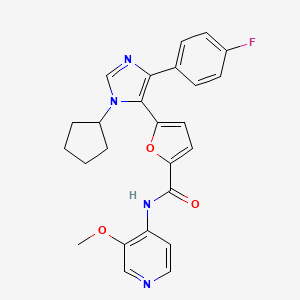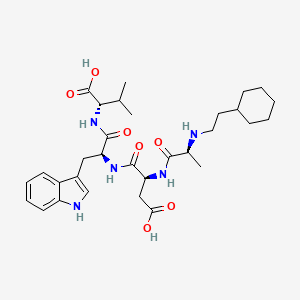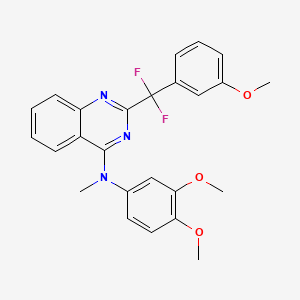
Anticancer agent 198
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 198, also known as compound 18b, is a potent anticancer compound with the molecular formula C25H23F2N3O3 and a molecular weight of 451.47 g/mol . It is a potential inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protein and has shown significant toxicity towards K562 cells and WRN-overexpressing PC3 cells . This compound is particularly notable for its ability to inhibit DNA/RNA synthesis and disrupt the cell cycle, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of anticancer agent 198 involves multiple steps, typically starting with the preparation of quinazoline-4-amine derivatives. The synthetic route includes the following steps :
Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through the reaction of appropriate aniline derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include halogenating agents, alkylating agents, and nucleophiles.
Final Coupling: The final step involves coupling the substituted quinazoline with other aromatic or heteroaromatic compounds to achieve the desired structure of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Anticancer agent 198 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the molecule, converting them to amines or alcohols, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted quinazolines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 198 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinazoline derivatives.
Industry: The compound’s synthesis and production methods are of interest for the development of new anticancer drugs and the optimization of industrial-scale production processes.
Wirkmechanismus
The mechanism of action of anticancer agent 198 involves its inhibition of the WRN protein, which plays a crucial role in DNA repair and replication . By inhibiting WRN, the compound induces DNA damage and disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the cell cycle regulation pathway.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 198 can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share a similar core structure and exhibit anticancer activity through various mechanisms, including inhibition of tyrosine kinases and DNA synthesis.
Benzimidazole Derivatives: These compounds also exhibit potent anticancer activity due to their structural similarity to nucleosides and their ability to bind to different drug targets involved in cancer progression.
Piperazine Derivatives: Piperazine-containing compounds have shown a wide range of biological activities, including anticancer effects, and are often used in combination with other pharmacophores to enhance their activity.
The uniqueness of this compound lies in its specific inhibition of the WRN protein and its significant cytotoxicity towards WRN-overexpressing cancer cells .
Eigenschaften
Molekularformel |
C25H23F2N3O3 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
2-[difluoro-(3-methoxyphenyl)methyl]-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C25H23F2N3O3/c1-30(17-12-13-21(32-3)22(15-17)33-4)23-19-10-5-6-11-20(19)28-24(29-23)25(26,27)16-8-7-9-18(14-16)31-2/h5-15H,1-4H3 |
InChI-Schlüssel |
VJXTXARLBMFCCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)C(C4=CC(=CC=C4)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



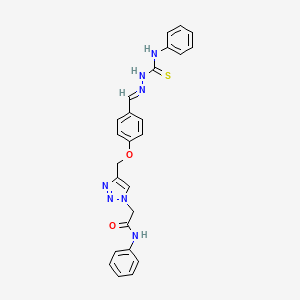




![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
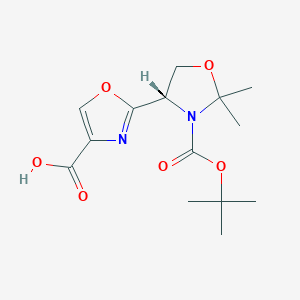
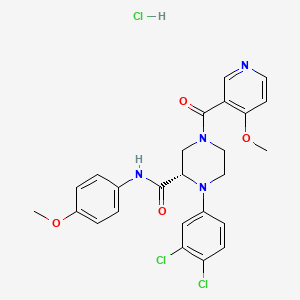
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
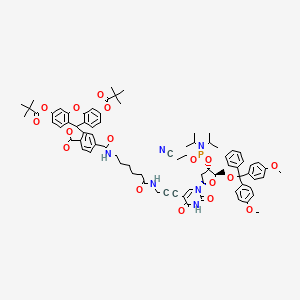
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
